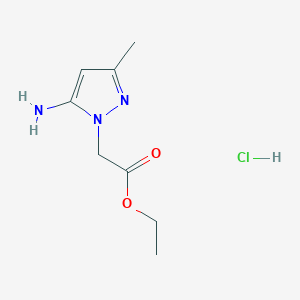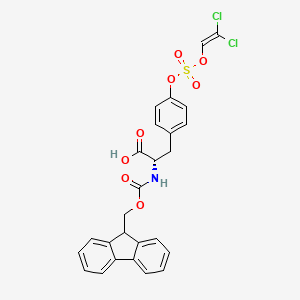
(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride” is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazole ring, which is a fused benzene and oxazole ring, with a methyl group attached to the 5-position of the oxazole ring. Attached to the 2-position of the oxazole ring is a methylamine group .Applications De Recherche Scientifique
(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride hydrochloride has been studied extensively for its potential therapeutic applications. It has been found to possess anxiolytic and antidepressant properties, and it has been studied for its potential use in the treatment of anxiety and depression. In addition, it has been studied for its potential use in the treatment of substance use disorders, such as opioid and alcohol addiction. Furthermore, this compound hydrochloride has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride hydrochloride acts as a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. It has been found to activate both 5-HT1A and 5-HT2A serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition. Activation of these receptors has been linked to the pharmacological effects of this compound hydrochloride, such as its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects
This compound hydrochloride has been found to have several biochemical and physiological effects. It has been found to increase levels of dopamine and norepinephrine in the brain, which are involved in the regulation of mood, motivation, and reward. In addition, it has been found to increase levels of the neurotransmitter glutamate in the brain, which is involved in the regulation of memory and learning. Furthermore, it has been found to increase levels of the neurohormone oxytocin, which is involved in the regulation of social behavior and bonding.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride hydrochloride for laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is widely available. Furthermore, it is relatively stable and can be stored for extended periods of time. However, one limitation is that it has a relatively short duration of action, which can limit its usefulness in certain types of experiments. Another limitation is that it has a relatively low potency, which can make it difficult to achieve desired effects in certain experiments.
Orientations Futures
There are several potential future directions for the study of (5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride hydrochloride. One potential direction is to further investigate its potential therapeutic applications, such as in the treatment of anxiety and depression. Another potential direction is to further investigate its potential use in the treatment of substance use disorders. Additionally, further research could be conducted into its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted into its biochemical and physiological effects, such as its effects on dopamine, norepinephrine, glutamate, and oxytocin levels.
Méthodes De Synthèse
(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride hydrochloride is synthesized from 5-methoxy-N-methyl-N-isopropyltryptamine (this compound) and hydrochloric acid. The synthesis is carried out in an anhydrous environment and involves the reaction of this compound with hydrochloric acid in a 1:1 molar ratio. The reaction is carried out at room temperature, and the resulting product is filtered and washed with water before being dried.
Safety and Hazards
Propriétés
IUPAC Name |
(5-methyl-1,3-benzoxazol-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-2-3-8-7(4-6)11-9(5-10)12-8;/h2-4H,5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHMYLZNATUEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)

![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)

![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)
![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)

![1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6351126.png)



